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(3-Butyryl-1H-indol-1-yl)acetic acid

Cat. No.: B1335707
CAS No.: 892676-98-1
M. Wt: 245.27 g/mol
InChI Key: MWJZDOGFNNCVNW-UHFFFAOYSA-N
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Description

Structural Classification and Relevance within Indole (B1671886) Acetic Acid Derivatives

(3-Butyryl-1H-indol-1-yl)acetic acid belongs to the class of indole acetic acid derivatives. Its structure features an indole ring system, which is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. rjpn.org Specifically, it is an N-substituted indole, with an acetic acid group attached to the nitrogen atom (position 1) of the indole ring. A butyryl group is attached at the C3 position of the indole ring. This substitution pattern distinguishes it from the parent compound, indole-3-acetic acid (IAA), where the acetic acid group is directly attached to the C3 position. wikipedia.orgnih.gov

The structural features of this compound, particularly the presence of the butyryl group and the placement of the acetic acid moiety, are significant. The indole nucleus itself is a key pharmacophore, and modifications to its structure can lead to a diverse range of biological activities. nih.govmdpi.com The butyryl group, a four-carbon acyl chain, can influence the compound's lipophilicity and its interaction with target proteins. The acetic acid group provides a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions.

Table 1: Structural Comparison of Indole Acetic Acid Derivatives
Compound NamePosition of Acetic Acid GroupSubstitution at C3
Indole-3-acetic acid (IAA)C3-CH2COOH
This compoundN1-C(O)CH2CH2CH3
Indole-1-acetic acidN1-H
(3-Acetyl-1H-indol-1-yl)acetic acidN1-C(O)CH3

Historical and Current Perspectives on the Indole Scaffold in Medicinal Chemistry and Chemical Biology

The indole scaffold has a rich history in medicinal chemistry, being a core component of many natural products and synthetic drugs. rjpn.org Its importance was recognized as early as the mid-19th century with the investigation of the natural dye indigo. rjpn.org The indole nucleus is considered a "privileged scaffold" because it is a versatile structural motif that can bind to a variety of biological targets with high affinity. nih.gov This versatility stems from the indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net

Historically, research on indole derivatives has led to the discovery of numerous important therapeutic agents. For instance, the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are indole-containing natural products used as anticancer drugs. mdpi.com In recent years, the indole scaffold has continued to be a focal point in drug discovery, with new indole-based compounds being developed for a wide range of therapeutic areas, including oncology, neurology, and infectious diseases. mdpi.comnih.gov The structural diversity of indole derivatives allows for the fine-tuning of their pharmacological properties, leading to the development of more potent and selective drugs. mdpi.com

Table 2: Examples of FDA-Approved Drugs Containing the Indole Scaffold
Drug NameTherapeutic Application
AlectinibTreatment of ALK-positive lung cancer researchgate.net
PanobinostatTreatment of multiple myeloma researchgate.net
VinblastineAnticancer agent mdpi.com
VincristineAnticancer agent mdpi.com

Research Significance of this compound as a Lead Compound for Further Exploration

This compound represents a valuable lead compound for the development of new therapeutic agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The indole scaffold itself is a well-established starting point for the design of new drugs. researchgate.net

The specific structural features of this compound make it an interesting candidate for further investigation. The butyryl group at the C3 position can be modified to explore the structure-activity relationship (SAR) of this class of compounds. For example, altering the length of the alkyl chain or introducing different functional groups could lead to compounds with improved potency or selectivity. Similarly, the acetic acid moiety at the N1 position can be derivatized to create esters or amides, which may have different pharmacokinetic properties.

The exploration of indole-3-butyric acid derivatives has already shown promise in the development of potent histone deacetylase (HDAC) inhibitors with anticancer activity. nih.gov This highlights the potential of acyl-substituted indoles as a source of new drug candidates. Further research on this compound and its analogs could lead to the discovery of novel compounds with a variety of therapeutic applications. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO3 B1335707 (3-Butyryl-1H-indol-1-yl)acetic acid CAS No. 892676-98-1

Properties

IUPAC Name

2-(3-butanoylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-5-13(16)11-8-15(9-14(17)18)12-7-4-3-6-10(11)12/h3-4,6-8H,2,5,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZDOGFNNCVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407375
Record name 2-(3-butanoylindol-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892676-98-1
Record name 2-(3-butanoylindol-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structural Biology of Indole Acetic Acid Derivatives

Elucidating the Role of the Butyryl Group in Modulating Biological Activity

The butyryl group, a four-carbon acyl chain, significantly influences the pharmacokinetic and pharmacodynamic properties of the indole (B1671886) molecule. Its presence can modulate lipophilicity, which affects the compound's ability to cross cell membranes and access target sites. In some contexts, the butyryl group can act as a prodrug moiety. For instance, the related compound Indole-3-butyric acid (IBA) can be converted into the active plant hormone Indole-3-acetic acid (IAA) in plants through a process similar to the β-oxidation of fatty acids. wikipedia.org This conversion suggests that the butyryl side chain can serve as a storage form, releasing the active compound over time. wikipedia.org

In other biological systems, the butyryl group may directly participate in binding to a target protein. The hydrophobic nature of the alkyl chain can facilitate interactions with hydrophobic pockets within an enzyme's active site or a receptor's binding domain. nih.gov For example, in studies of acyl carrier proteins (ACP), the attachment of a butyryl group was shown to alter the protein's conformation by inserting into a hydrophobic inner pocket, which in turn modifies the protein's surface properties and interactions. nih.gov This principle can be extrapolated to other ligand-target interactions, where the butyryl group of a compound like (3-Butyryl-1H-indol-1-yl)acetic acid could be critical for establishing a stable and effective binding orientation. Research on indole-3-butyric acid-based hydrazone derivatives has also highlighted the therapeutic potential of the IBA scaffold in mammalian models, where modifications featuring different chemical groups attached to the butyryl chain were evaluated for protective efficacy against cellular toxicity. researchgate.net

Correlating Indole Substituent Patterns with Biological Responses

The pattern of substitution on the indole ring system is a critical determinant of biological activity. The nature, position, and number of substituents can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy. mdpi.com

For non-steroidal anti-inflammatory drugs (NSAIDs) based on the indole acetic acid scaffold, specific substitutions have been shown to enhance activity. neu.edu.tr A key finding is that substitutions at the 5-position of the indole ring with groups such as methoxy, dimethylamino, acetyl, methyl, and fluoro generally improve anti-inflammatory activity. neu.edu.tr The presence of a methyl group at the 2-position can force the molecule into a specific conformation that is beneficial for its activity. neu.edu.tr Conversely, acylating the indole nitrogen (position 1) with aryl or alkyl carboxylic acids tends to decrease activity. pharmacy180.com However, for N-benzoyl derivatives, placing electron-withdrawing groups like fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃) in the para-position of the benzoyl ring leads to the greatest activity. pharmacy180.com

Position on Indole RingSubstituent TypeEffect on Biological Activity (e.g., Anti-inflammatory)Reference
1 (Nitrogen)Acylation with aryl/alkyl carboxylic acidsDecreases activity pharmacy180.com
1 (Nitrogen)p-Substituted N-benzoyl (F, Cl, CF₃)Greatest activity neu.edu.trpharmacy180.com
2Methyl groupForces a cis conformation, enhancing activity neu.edu.tr
5Methoxy, dimethylamino, acetyl, methyl, fluoroImproves activity neu.edu.trpharmacy180.com

Impact of the Acetic Acid Side Chain on Ligand-Target Interactions

The acetic acid side chain is a crucial feature for the biological activity of many indole derivatives, particularly those developed as NSAIDs. neu.edu.tr The carboxyl group (-COOH) is generally considered essential for anti-inflammatory activity, acting as a key acidic center that can form critical electrostatic interactions or hydrogen bonds with residues in the target's active site. neu.edu.trpharmacy180.com Its acidity is often correlated with antirheumatic activity. neu.edu.tr Replacing the carboxylate with other groups, such as a hydroxyl group, typically leads to a decrease in activity. neu.edu.tr

The length and substitution of this acidic side chain are also important. Studies on related indan acid derivatives show that changing the chain length from carboxylic acid to acetic acid, propionic acid, or butyric acid can significantly alter anti-inflammatory and analgesic potency. core.ac.uk For instance, indan-1-acetic acid displayed better anti-inflammatory potency than indan-1-carboxylic acid. core.ac.uk Furthermore, substitution at the α-position (the carbon adjacent to the carboxyl group) of the side chain can influence activity. While hydrogen or methyl substitution at this position gives similar activity, α,α-dimethyl or hydroxyl substitution tends to lower it. neu.edu.tr This highlights the precise spatial requirements for optimal interaction with the biological target.

Conformational Analysis and Stereochemical Implications for Bioactivity

The three-dimensional structure and stereochemistry of indole-acetic acid derivatives are pivotal for their biological function. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is fundamental to its activity. For many biologically active molecules, only one enantiomer (chiral isomer) is active, as it can achieve the correct orientation for binding. In the case of arylalkanoic acids, the activity often resides in the (S)-(+) isomer. pharmacy180.com

Conformational flexibility and rigidity also play a role. The bond of the 3-acetic acid chain can rotate freely, allowing the molecule to adopt various conformations. neu.edu.tr However, introducing certain substituents can restrict this rotation and lock the molecule into a more active conformation. As mentioned, a methyl group at the 2-position of the indole ring can force the molecule into a cis conformation, which has a pronounced positive effect on activity. neu.edu.tr This restriction of conformational freedom can reduce the entropic penalty of binding, leading to higher affinity for the target. The anti-cancer activity of some indole derivatives has been linked to their ability to inhibit histone deacetylase (HDAC) enzymes, a process that can be influenced by the conformation of the alkyl chain. nih.gov

Integration of SAR with Computational Modeling for De Novo Design

The integration of traditional SAR studies with computational modeling has become a powerful tool in modern drug discovery for the de novo design of novel compounds. Computational techniques, such as molecular docking and molecular dynamics, allow researchers to visualize and analyze the interactions between a ligand and its target protein at the atomic level.

This approach was used to study indole derivatives as aldose reductase inhibitors, where computer-aided molecular modeling helped calculate the interaction energies between the inhibitor and the enzyme-NADP+ complex. nih.gov The modeling revealed that the more efficient 1-indole acetic acid formed a stronger electrostatic interaction with NADP+ compared to the 3-indole acetic acid derivative, which was consistent with the experimental inhibition data. nih.gov Such insights are invaluable for understanding the molecular basis of activity and for predicting how structural modifications might improve binding affinity and specificity. By combining experimental SAR data with computational predictions, scientists can rationally design new molecules with enhanced biological activity, moving beyond simple trial-and-error synthesis. pharmacy180.com This integrated approach accelerates the drug development process by prioritizing the synthesis of compounds that are most likely to succeed.

Biological Activities and Mechanistic Studies in Vitro and Pre Clinical Models

Anti-inflammatory Actions and Immunomodulatory Effects

The potential for (3-Butyryl-1H-indol-1-yl)acetic acid to modulate inflammatory pathways is a key area of interest. Research into related indole (B1671886) compounds has established a precedent for anti-inflammatory effects, often mediated through the inhibition of pro-inflammatory enzymes and the modulation of immune signaling molecules.

Inhibition of Pro-inflammatory Enzyme Activities (e.g., Cyclooxygenase, Lipoxygenase)

At present, specific studies detailing the inhibitory activity of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are not available in the public domain. The COX family of enzymes (COX-1 and COX-2) are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs), playing a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. Similarly, lipoxygenases are involved in the production of leukotrienes, another class of inflammatory mediators. While many indole derivatives have been investigated as COX inhibitors, dedicated research is required to ascertain if this compound shares this mechanism of action.

Modulation of Cytokine and Chemokine Expression

The ability of a compound to alter the expression of cytokines and chemokines is a hallmark of immunomodulatory activity. Cytokines are signaling proteins that orchestrate the inflammatory response, while chemokines are a specific type of cytokine that directs the migration of immune cells. There is currently a lack of published research specifically investigating the effect of this compound on the expression profiles of cytokines and chemokines in cellular or animal models of inflammation.

Antimicrobial Spectrum and Antifungal Properties

The indole nucleus is a common scaffold in a variety of natural and synthetic compounds exhibiting antimicrobial activity. Investigations into the potential of this compound to combat microbial growth are therefore a logical line of inquiry.

Antibacterial Efficacy and Mechanism of Action

Specific data on the antibacterial efficacy and mechanism of action of this compound against various bacterial strains are not currently available in peer-reviewed literature. To characterize its potential as an antibacterial agent, future studies would need to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and elucidate its mode of action, such as inhibition of cell wall synthesis, protein synthesis, or DNA replication.

Antifungal Activity against Specific Strains

Similarly, the antifungal properties of this compound remain to be elucidated. The scientific literature does not yet contain reports on its activity against specific fungal strains. Future research in this area would be valuable to understand its potential as a novel antifungal agent.

Enzyme Inhibition and Receptor Binding Profiles

Beyond its potential anti-inflammatory and antimicrobial effects, the broader pharmacological profile of this compound is of significant interest. Understanding its interactions with various enzymes and cellular receptors is crucial for identifying potential therapeutic applications and off-target effects. As of now, comprehensive studies on the enzyme inhibition and receptor binding profiles of this specific compound have not been published.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions such as Alzheimer's disease. Indole-3-acetic acid (IAA) derivatives have been a focus of research for developing new cholinesterase inhibitors. However, a detailed review of scientific databases and literature reveals a lack of specific studies that have evaluated the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase. Consequently, no specific IC50 values or detailed inhibitory profiles for this compound are currently available.

While general studies on IAA-hybrids suggest that the indole scaffold is a promising base for cholinesterase inhibitors, the specific impact of the 3-butyryl and 1-acetic acid substitutions on the inhibitory potential of the indole ring has not been explicitly documented. Therefore, no quantitative data on its efficacy or selectivity for AChE or BChE can be presented at this time.

Ectonucleotidase Inhibition (ENPPs, e5'NT, h-TNAP)

Ectonucleotidases, such as Ectonucleotide Pyrophosphatase/Phosphodiesterases (ENPPs), ecto-5'-nucleotidase (e5'NT), and human tissue-nonspecific alkaline phosphatase (h-TNAP), are crucial enzymes in the regulation of purinergic signaling. Their inhibition has therapeutic potential in various pathological conditions.

Despite the interest in this class of enzymes, there is no specific research available in the public domain that investigates the inhibitory effects of this compound on ENPPs, e5'NT, or h-TNAP. The interaction of this particular indole derivative with these ectonucleotidases remains an uninvestigated area of its pharmacological profile.

Other Enzyme and Receptor Interactions (e.g., 5-HT2C receptor)

The interaction of indole derivatives with various other enzymes and receptors is a broad field of study, given the structural similarities of the indole nucleus to endogenous signaling molecules like serotonin. The 5-HT2C receptor, a subtype of the serotonin receptor, is a notable target for therapeutic agents.

A comprehensive search of scientific literature did not yield any specific studies on the binding affinity or functional activity of this compound at the 5-HT2C receptor or any other specific enzyme or receptor. While other indole-based compounds have been explored as ligands for a variety of receptors, the specific receptor binding profile for this compound has not been characterized.

Mechanisms of Biological Action at Cellular and Subcellular Levels

Understanding the mechanisms through which a compound exerts its biological effects at the cellular and subcellular levels is fundamental to its development as a potential therapeutic agent. This involves studying its influence on signaling pathways and gene expression.

Investigations into Cellular Signaling Pathways

The effect of a compound on cellular signaling pathways provides insight into its mechanism of action. However, there is currently no published research detailing investigations into the specific cellular signaling pathways modulated by this compound. Studies elucidating its impact on key signaling cascades, such as those involving protein kinases, secondary messengers, or transcription factors, are not available.

Insights from Gene Expression Profiling (e.g., in microorganisms)

Gene expression profiling can reveal the broader biological impact of a compound by identifying which genes are upregulated or downregulated in its presence. This can be particularly informative when studying the effects on microorganisms.

There are no specific gene expression profiling studies available for this compound in any organism, including microorganisms. Therefore, its effects on the transcriptome and the cellular processes it may influence at the genetic level remain unknown.

Molecular Targets and Ligand Target Interactions

Identification and Characterization of Specific Biological Targets

Comprehensive screening and target identification studies specifically for (3-Butyryl-1H-indol-1-yl)acetic acid have not been reported in peer-reviewed literature. The biological targets of indole (B1671886) derivatives are diverse and depend significantly on the nature and position of substituents on the indole ring.

There is no specific information identifying the protein or enzyme targets for this compound. However, related indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) are known to be metabolized by bacterial enzymes such as IacA and IacE. These enzymes are involved in the degradation of indole derivatives, though it is not confirmed if they would act on a 1-substituted indole like the compound . Other indole derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs), cholinesterases, and cytosolic phospholipase A2α. Without experimental data, any potential enzymatic interactions of this compound remain speculative.

Specific receptor binding and activation or inhibition profiles for this compound are not documented. For context, other indole-1-yl acetic acids have been explored as peroxisome proliferator-activated receptor (PPAR) agonists, and certain indole-3-acetic acid derivatives act as antagonists of the prostaglandin D2 receptor (CRTH2). These examples highlight the potential for indole acetic acid scaffolds to interact with various receptors, but direct evidence for the title compound is lacking.

Biophysical Characterization of Binding Events

No biophysical data, such as binding affinity or kinetics, for the interaction of this compound with any biological target has been published.

Quantitative measures of binding affinity (e.g., Kd, IC50) and kinetic parameters (e.g., kon, koff) are fundamental to understanding ligand-target interactions. The absence of such data for this compound prevents any detailed discussion of its binding characteristics.

Table 1: Hypothetical Binding Affinity and Kinetic Parameters This table is for illustrative purposes only, as no experimental data is available for this compound.

Target Binding Affinity (Kd) Association Rate (kon) Dissociation Rate (koff)
Not Determined Not Determined Not Determined Not Determined

There are no published crystal structures or other structural biology studies (e.g., NMR) that elucidate the binding mode of this compound to a biological target. Understanding the structural basis of ligand-target recognition is crucial for rational drug design and for explaining the molecular determinants of binding specificity and affinity.

Allosteric vs. Orthosteric Binding Mechanisms

The binding mechanism of this compound, whether it acts at the primary active site (orthosteric) or a secondary, regulatory site (allosteric), has not been investigated. Orthosteric ligands often compete with the endogenous substrate or ligand, while allosteric modulators can fine-tune the activity of the target protein without direct competition at the active site. Without identified targets and detailed mechanistic studies, the binding mode of this compound remains unknown.

Network Pharmacology Approaches for Multi-Target Prediction

As of the current date, there are no publicly available scientific studies or data that have specifically applied network pharmacology approaches to predict the multi-target profile of this compound. While network pharmacology is an increasingly utilized computational strategy to understand the complex interactions between drug molecules and biological systems, its application to this particular compound has not been documented in published literature.

Network pharmacology typically involves the integration of multiple data sources, including chemical properties of the ligand, known and predicted protein targets, and pathway and disease association databases. This methodology allows for the construction of comprehensive networks that can reveal potential molecular targets and mechanisms of action for a given compound.

The absence of such studies for this compound means that there are currently no predicted target-pathway networks or detailed analyses of its potential polypharmacological effects based on this approach. Future research employing in silico tools and databases such as STRING, KEGG, and Gene Ontology, combined with molecular docking and dynamics simulations, would be necessary to elucidate the potential multi-target interactions of this compound from a network pharmacology perspective.

Without dedicated research in this area, any discussion of the compound's molecular targets from a network pharmacology standpoint would be purely speculative. Therefore, this section remains undeveloped pending future scientific investigation.

Computational Chemistry and in Silico Modeling in 3 Butyryl 1h Indol 1 Yl Acetic Acid Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This method is crucial for understanding potential ligand-protein interactions and for virtual screening of compound libraries.

In the context of indole (B1671886) derivatives, molecular docking has been widely used to explore their binding modes with various protein targets. For instance, studies on indole-based compounds have investigated their interactions with enzymes like Pim-1 kinase, where interactions with key residues such as Glu 121 were identified as vital for binding. nih.gov Similarly, docking studies of indole analogs as inhibitors of human non-pancreatic secretory phospholipase A2 (sPLA2) have revealed hydrogen bond interactions with amino acid residues like Asp48, Cys44, His27, Gly29, and Gly31. msjonline.org

For (3-Butyryl-1H-indol-1-yl)acetic acid, molecular docking simulations would be employed to predict its binding affinity and pose within the active site of a target protein. The butyryl group at the C3 position and the acetic acid moiety at the N1 position would be of particular interest, as they could form specific hydrogen bonds and hydrophobic interactions with the protein's active site. The indole scaffold itself can participate in π-π stacking and hydrophobic interactions. researchgate.net The predicted binding energy from these simulations provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing.

A hypothetical molecular docking study of this compound might involve the following steps:

Preparation of the 3D structure of the ligand and the target protein.

Identification of the binding site on the protein.

Execution of the docking algorithm to generate various binding poses.

Scoring and ranking of the poses based on binding energy and interactions.

The results of such a study could be presented in a table format, detailing the predicted binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase X-8.5Lys65, Glu83, Leu135Hydrogen Bond, Hydrophobic
Nuclear Receptor Y-9.2Arg273, Ser289, Phe404Hydrogen Bond, π-π Stacking

This table is illustrative and based on typical findings for indole derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of a ligand-protein complex over time. This technique complements molecular docking by assessing the stability of the predicted binding poses and exploring the flexibility of both the ligand and the protein.

For indole derivatives, MD simulations have been used to verify the stability of their interactions with target proteins. d-nb.info For example, MD simulations performed on indole derivatives targeting the Pim-1 kinase have been used to examine the stability of interactions and the pivotal role of specific amino acids. nih.gov These simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding.

An MD simulation study of this compound complexed with a target protein would typically involve:

Placing the docked ligand-protein complex in a simulated physiological environment (e.g., a water box with ions).

Running the simulation for a specific duration (e.g., nanoseconds to microseconds).

Analyzing the trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions.

The results from MD simulations can provide insights into the dynamic behavior of the this compound-protein complex, which is crucial for a deeper understanding of its mechanism of action.

Quantum Chemical Methods for Electronic Properties and Reaction Path Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their geometry, charge distribution, and reactivity. rsc.org These methods provide a fundamental understanding of a molecule's chemical behavior.

Studies on substituted indoles have utilized quantum chemical calculations to determine their electronic structure and predict properties like oxidation potentials. rsc.org The electronic effects of different substituents on the indole ring have been shown to influence the molecule's photophysical and photochemical properties. nih.gov For instance, it has been observed that in-plane small adjacent groups can increase the electron density of the indole ring, while out-of-plane longer substituent groups have a minor effect. nih.gov

For this compound, quantum chemical calculations could be used to:

Optimize its 3D geometry.

Calculate its molecular orbital energies (HOMO and LUMO) to understand its electronic transitions and reactivity.

Determine the distribution of electrostatic potential on the molecular surface to identify regions prone to electrophilic or nucleophilic attack.

Analyze the reaction pathways for its potential metabolic transformations.

These calculations would elucidate how the butyryl and acetic acid substituents modulate the electronic properties of the indole core.

Table 2: Predicted Electronic Properties of Indole and a Substituted Derivative (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-5.8-0.25.6
This compound-6.1-0.55.6

This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicting Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules. nih.gov

QSAR studies have been successfully applied to various series of indole derivatives to predict their antifungal, anticancer, and enzyme inhibitory activities. nih.govresearchgate.netnih.gov These models are built using a set of known active compounds (a training set) and are then validated using an independent set of compounds (a test set). The models are based on molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

To develop a QSAR model for the bioactivity of this compound and its analogs, the following steps would be necessary:

Compile a dataset of indole derivatives with their experimentally determined biological activities.

Calculate a wide range of molecular descriptors for each compound.

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the activity. mdpi.com

Validate the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to predict the bioactivity of this compound and guide the synthesis of new derivatives with potentially improved activity.

In Silico ADME Prediction (Excluding toxicity/safety)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. springernature.com These computational models predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. longdom.org

Numerous studies on novel indole derivatives have included in silico ADME predictions to evaluate their drug-like properties. japsonline.com These predictions are based on the compound's chemical structure and are often calculated using various software and web-based tools. For example, in silico pharmacokinetic studies on some indole derivatives have suggested no CYP450 2D6 inhibitions, no blood-brain barrier penetration, and good oral absorption. japsonline.com

For this compound, in silico ADME models could predict a range of properties, as illustrated in the hypothetical table below.

Table 3: Predicted In Silico ADME Properties for this compound (Illustrative)

ADME PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross into the central nervous system.
CYP2D6 InhibitionNoLow potential for drug-drug interactions via this enzyme.
Plasma Protein BindingHighLikely to be highly bound to carrier proteins in the blood.
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells.

This table is hypothetical and serves to illustrate the types of ADME parameters that can be predicted in silico.

These predictions are valuable for identifying potential liabilities in a drug candidate's pharmacokinetic profile early in the development process, allowing for structural modifications to improve these properties.

Metabolic Pathways and Biotransformation Studies Pre Clinical

In Vitro Metabolic Fate and Metabolite Identification

The in vitro metabolic fate of (3-Butyryl-1H-indol-1-yl)acetic acid is predicted to involve several key biotransformation reactions targeting its distinct structural features: the indole (B1671886) ring, the N-acetic acid side chain, and the C3-butyryl side chain. Based on the metabolism of other indole compounds, the primary metabolic routes would likely include oxidation and conjugation.

Potential oxidative transformations include:

Hydroxylation of the indole ring: The indole nucleus is susceptible to aromatic hydroxylation at various positions (e.g., 2, 4, 5, 6, or 7), a common metabolic pathway for many indole derivatives. nih.gov

Oxidation of the butyryl side chain: The four-carbon butyryl group is a likely target for omega (ω) and omega-1 (ω-1) oxidation, leading to the formation of alcohol, ketone, and carboxylic acid metabolites. This pathway is analogous to fatty acid metabolism.

Oxidation of the indole ring nitrogen: The indole nitrogen can be oxidized, although this is a less common pathway for N-substituted indoles.

Oxidation of the C2 position: The C2 position of the indole ring can be oxidized to form an oxindole (B195798) derivative, a major pathway in the catabolism of endogenous IAA.

Following initial oxidative reactions, the resulting metabolites would likely undergo further biotransformation or conjugation for excretion. The identification of these metabolites would typically be achieved using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential MetabolitePredicted Metabolic PathwayStructural Moieties Involved
Hydroxylated derivativesAromatic HydroxylationIndole Ring
Oxindole derivativesOxidation at C2Indole Ring
Hydroxybutyryl derivativesω or ω-1 OxidationC3-Butyryl Side Chain
Carboxypropyl derivativesβ-OxidationC3-Butyryl Side Chain
Glucuronide conjugatesGlucuronidationN-Acetic Acid Side Chain, Hydroxylated Metabolites
Sulfate conjugatesSulfationHydroxylated Metabolites

Enzymatic Transformations and Cytochrome P450 Metabolism

The primary enzymatic system responsible for the initial oxidative metabolism (Phase I) of xenobiotics like this compound is the Cytochrome P450 (CYP) superfamily of enzymes. uv.esmdpi.comresearchgate.net These heme-containing monooxygenases are found predominantly in the liver and are responsible for catalyzing a wide range of reactions, including hydroxylation, oxidation, and dealkylation. mdpi.comresearchgate.net

While the specific CYP isoforms that metabolize this compound have not been identified, studies on other indole compounds provide insight into likely candidates. For instance:

CYP2A6, CYP2C19, and CYP2E1 have been shown to be active in the oxidation of the parent indole molecule to various products, including indoxyl (3-hydroxyindole) and oxindole. nih.gov

CYP1A2, CYP1A1, and CYP1B1 are involved in the metabolism of indole-containing compounds like melatonin. mdpi.com

In plants, CYP79B2, CYP79B3, and CYP83B1 are involved in the metabolism of tryptophan, the precursor to IAA, to form indole-3-acetaldoxime. mdpi.com

Given the structural complexity of this compound, it is probable that multiple CYP isoforms contribute to its metabolism. The N-acetic acid and C3-butyryl substitutions may influence the compound's affinity for the active sites of different CYP enzymes compared to simpler indoles.

CYP450 IsoformKnown Role in Metabolism of Indole CompoundsPotential Role in this compound Metabolism
CYP2A6Oxidation of indole to indigo, indirubin, and oxindole. nih.govPotential hydroxylation of the indole ring.
CYP2C19Metabolism of indole and melatonin. nih.govmdpi.comPotential hydroxylation of the indole ring.
CYP2E1Oxidation of indole. nih.govPotential hydroxylation of the indole ring.
CYP1A2Metabolism of melatonin. mdpi.comPotential involvement in overall oxidative metabolism.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I oxidative metabolism, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which increases water solubility and facilitates excretion. For a molecule like this compound, the primary conjugation pathways are expected to be glucuronidation and sulfation.

Glucuronidation: This is a major pathway for compounds containing a carboxylic acid group. The N-acetic acid moiety of this compound is a prime candidate for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide. Additionally, any hydroxylated metabolites formed during Phase I could undergo O-glucuronidation.

Sulfation: Hydroxylated metabolites of the indole ring can be conjugated with a sulfonate group (SO₃⁻) by sulfotransferase (SULT) enzymes. This process also significantly increases the water solubility of the metabolites.

Amino Acid Conjugation: Endogenous IAA is known to be conjugated with amino acids such as aspartic acid, glutamic acid, glycine, and alanine. nih.govnih.gov It is conceivable that the N-acetic acid side chain of this compound could also undergo conjugation with amino acids, although this is generally a more prominent pathway in plants than in mammals for IAA. nih.govoup.com

Conjugation ReactionEnzyme FamilyPotential Site of Conjugation
GlucuronidationUDP-glucuronosyltransferases (UGTs)Carboxyl group of the N-acetic acid side chain; Hydroxyl groups on the indole ring.
SulfationSulfotransferases (SULTs)Hydroxyl groups on the indole ring.
Amino Acid ConjugationAcyl-CoA synthetases / N-acyltransferasesCarboxyl group of the N-acetic acid side chain.

Comparative Analysis with Endogenous Indole-3-acetic Acid Metabolism

The metabolism of this compound can be contrasted with the well-established pathways for endogenous indole-3-acetic acid (IAA). IAA metabolism serves as a critical mechanism for regulating auxin hormone levels in plants and for detoxification in other organisms.

Metabolism of Indole-3-acetic acid (IAA):

Oxidative Catabolism: The primary irreversible catabolic pathway for IAA in plants involves oxidation at the C2 position of the indole ring to form 2-oxindole-3-acetic acid (OxIAA). This can be further hydroxylated to 7-OH-OxIAA.

Conjugation: IAA is extensively conjugated to form metabolically inactive storage forms that can be hydrolyzed back to free IAA. Common conjugates include:

Amide-linked conjugates: Formed with amino acids like aspartate and glutamate. nih.gov

Ester-linked conjugates: Formed with sugars like glucose.

Comparative Analysis: The metabolic pathways of this compound are expected to differ from those of IAA due to two key structural modifications:

N-1 Acetic Acid Substitution: The presence of the acetic acid group at the N-1 position blocks the formation of certain metabolites seen with unsubstituted indoles and provides a primary site for conjugation reactions like glucuronidation. It also prevents N-hydroxylation at the indole nitrogen.

C-3 Butyryl Substitution: The C3 position, which carries the acetic acid side chain in IAA, is occupied by a butyryl group. This prevents the typical oxidation pathway to OxIAA. Instead, this butyryl side chain is likely to undergo its own metabolic transformations, such as β-oxidation, similar to indole-3-butyric acid (IBA), which is converted to IAA in plants.

Metabolic FeatureIndole-3-acetic acid (IAA)This compound (Predicted)
Primary Oxidative PathwayOxidation at C2 to form Oxindole-3-acetic acid (OxIAA).Oxidation of the C3-butyryl side chain and hydroxylation of the indole ring. C2 oxidation is blocked.
Primary Conjugation SiteCarboxyl group of the C3-acetic acid side chain.Carboxyl group of the N1-acetic acid side chain.
Common ConjugatesAmino acids (aspartate, glutamate) and sugars (glucose). nih.govGlucuronic acid (forming an acyl glucuronide).
Metabolism of Side ChainThe acetic acid side chain is relatively stable, primarily undergoing conjugation.The C3-butyryl side chain is a likely site for ω, ω-1, and β-oxidation.

Influence on Host (Microbial) Metabolic Pathways

Indole and its derivatives, including IAA, are recognized as important signaling molecules in microbial communities, capable of influencing a range of physiological processes. nih.gov While the specific effects of this compound on microbial metabolism have not been studied, the known activities of IAA provide a framework for potential interactions.

Signaling Molecule: IAA produced by bacteria can act as an intercellular signal that modulates gene expression in neighboring microorganisms and host plants. nih.gov It is plausible that this compound could act as an agonist or antagonist of IAA signaling pathways, thereby altering microbial behaviors such as biofilm formation, virulence, and stress resistance.

Carbon and Energy Source: Some bacteria possess metabolic pathways to degrade IAA and use it as a sole source of carbon and energy. nih.gov The iac (indole-3-acetic acid catabolism) gene cluster, identified in several soil bacteria, encodes the enzymes for this process, which ultimately breaks the indole ring down to central metabolites like catechol. nih.gov It is possible that certain microbes could adapt to utilize this compound, likely initiating degradation by metabolizing the side chains before cleaving the indole ring.

Modulation of Central Metabolism: In bacteria such as Enterobacter and Klebsiella, IAA has been shown to induce the expression of denitrifying enzymes and alter central metabolic pathways related to nitrogen and energy metabolism. frontiersin.org Exogenous application of IAA to microalgae has been demonstrated to stimulate the accumulation of primary metabolites, including sugars, amino acids, and fatty acids. mdpi.com this compound might exert similar effects, potentially by interacting with the metabolic regulatory networks that respond to auxin-like molecules.

Microbial ProcessKnown Influence of Indole-3-acetic acid (IAA)Potential Influence of this compound
Intercellular SignalingModulates gene expression, biofilm formation, and virulence. nih.govMay act as an agonist or antagonist of IAA receptors, altering microbial community behavior.
CatabolismServes as a carbon/energy source for bacteria with iac genes. nih.govCould potentially be degraded by adapted microbial strains, likely via side-chain modification followed by ring cleavage.
Central MetabolismEnhances denitrification in some bacteria; stimulates primary metabolite production in microalgae. frontiersin.orgmdpi.comMay alter nitrogen, carbon, and energy metabolism in susceptible microorganisms.

Advanced Analytical Methodologies for Research of 3 Butyryl 1h Indol 1 Yl Acetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of indolic compounds, enabling their isolation and measurement. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of indole (B1671886) derivatives due to its high resolution, sensitivity, and adaptability. researchgate.net For compounds like (3-Butyryl-1H-indol-1-yl)acetic acid, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used. The separation is achieved by eluting the sample with a polar mobile phase, usually a gradient mixture of acidified water (containing formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmtc-usa.comjabonline.in The butyryl and acetic acid moieties of the target molecule influence its retention time on the column. Detection is often performed using a UV detector, as the indole ring exhibits strong absorbance around 280 nm. mtc-usa.com For enhanced sensitivity and selectivity, a fluorescence detector can be employed, with excitation and emission wavelengths typically set around 280 nm and 350 nm, respectively. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Indolic Acids

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm)

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, direct analysis is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. documentsdelivered.com

Common derivatization procedures involve esterification of the carboxylic acid group and protection of the indole nitrogen. The resulting derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the sample, and the mass spectrometer provides mass spectral data. This data includes the molecular ion peak and a unique fragmentation pattern, which serves as a chemical fingerprint for definitive identification. researchgate.net The use of a deuterated internal standard can improve the accuracy of quantification. documentsdelivered.com

Table 2: Typical GC-MS Parameters for Derivatized Indole Acid Analysis

Parameter Condition
Derivatization Agent N-heptafluorobutyryl ethyl ester or similar
Column Capillary column (e.g., SH-WAX, 60 m x 0.25 mm)
Carrier Gas Helium
Injection Mode Split or Splitless
Oven Program Temperature gradient (e.g., 80°C to 240°C)
MS Ionization Mode Electron Ionization (EI) at 70 eV

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

High-Performance Thin-Layer Chromatography (HPTLC) for Indolic Compounds

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the qualitative and quantitative analysis of indolic compounds in various samples, including plant extracts. nih.govuj.edu.pl This technique involves spotting the sample onto a high-performance plate, typically coated with silica (B1680970) gel 60F254, which acts as the stationary phase. nih.gov

The plate is then developed in a sealed chamber containing a suitable mobile phase, which is often a mixture of solvents with varying polarities, such as hexane, ethyl acetate, and methanol. nih.gov The separation occurs as the mobile phase ascends the plate via capillary action, and the components of the sample migrate at different rates based on their affinity for the stationary and mobile phases. After development, the separated spots can be visualized under UV light (at 254 nm or 366 nm) or by spraying with a specific chromogenic reagent like Dragendorff's or Salkowski reagent. nih.govresearchgate.net Quantification is achieved by scanning the plate with a densitometer at a specific wavelength. akjournals.com

Table 3: General HPTLC Method for Separation of Indolic Compounds

Parameter Condition
Stationary Phase HPTLC silica gel 60F254 plates
Mobile Phase e.g., Hexane-Ethyl Acetate-Methanol (5:4:1, v/v/v)
Application Bandwise application using an automated sampler
Development Ascending development in a saturated twin-trough chamber
Detection/Visualization UV light (254 nm); Post-chromatographic derivatization

| Quantification | Densitometric scanning (e.g., at 520 nm after derivatization) |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC) NMR experiments can provide a complete structural assignment for this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, distinct signals would be expected for the aromatic protons on the indole ring, the methylene (B1212753) protons of the acetic acid side chain, and the protons of the butyryl group. researchgate.net

¹³C NMR: This technique detects the carbon atoms in the molecule, providing information about the carbon skeleton. Signals corresponding to the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons of the indole ring, and the aliphatic carbons of the side chains would be observed at characteristic chemical shifts. semanticscholar.orgchemicalbook.com

2D NMR: Two-dimensional NMR experiments, such as HSQC and HMBC, are used to establish connectivity. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular fragments into the final structure. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole Ring 7.0 - 8.0 110 - 140
N-CH₂ (Acetic Acid) ~5.0 ~50
COOH (Acetic Acid) >10 (broad) ~172
C=O (Butyryl) - ~198
α-CH₂ (Butyryl) ~3.0 ~40
β-CH₂ (Butyryl) ~1.7 ~20

| γ-CH₃ (Butyryl) | ~1.0 | ~14 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its functional groups absorb energy at specific frequencies, resulting in a unique spectrum of absorption bands.

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. A very broad band would be observed for the O-H stretch of the carboxylic acid. Two distinct carbonyl (C=O) stretching bands would appear: one for the carboxylic acid and another for the ketone. Additionally, absorptions corresponding to aromatic and aliphatic C-H stretching, as well as C=C stretching from the indole ring, would be present. researchgate.netnist.gov

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (broad)
Aromatic C-H C-H Stretch 3100 - 3000
Aliphatic C-H C-H Stretch 3000 - 2850
Carboxylic Acid C=O C=O Stretch 1725 - 1700
Ketone C=O C=O Stretch 1700 - 1680
Aromatic Ring C=C Stretch 1600 - 1450

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) serves as a cornerstone in the structural elucidation of novel compounds, providing critical information on molecular weight and fragmentation patterns. For this compound, with a molecular formula of C14H15NO3, the nominal molecular weight is approximately 245.27 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise determination of the monoisotopic mass, allowing for confirmation of the elemental composition.

Subsequent fragmentation in tandem mass spectrometry (MS/MS) would likely involve characteristic losses from the parent ion. Key fragmentation pathways for the protonated molecule could include:

Loss of the acetic acid group: A neutral loss of the acetic acid moiety (-CH2COOH, 60 Da) is a probable fragmentation pathway, leading to a significant fragment ion.

Cleavage of the butyryl side chain: The butyryl group is susceptible to cleavage. Alpha-cleavage next to the carbonyl group could result in the loss of a propyl radical, while beta-cleavage could lead to other characteristic fragments.

Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) from the carboxylic acid group is another common fragmentation pathway for this class of compounds.

Indole ring fragmentation: The indole ring itself can undergo fragmentation, although this typically requires higher collision energies.

A summary of the predicted major fragment ions for this compound is presented in the interactive data table below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure of Fragment
246.11 [M+H]+186.1060.013-Butyryl-1H-indole
246.11 [M+H]+202.1044.01[M+H-CO2]+
246.11 [M+H]+174.0872.031H-indol-1-yl-acetaldehyde cation
246.11 [M+H]+130.07116.04Indole cation

Note: The m/z values in this table are theoretical and would need to be confirmed by experimental data using high-resolution mass spectrometry.

Bioanalytical Approaches for Detection in Complex Biological Matrices (Excluding human samples)

The detection and quantification of this compound in complex biological matrices, such as animal plasma, urine, or tissue homogenates, would necessitate the development of robust bioanalytical methods. While specific methods for this compound have not been detailed in the available literature, established approaches for similar indole derivatives, like indole-3-acetic acid (IAA), provide a strong foundation for methodology development.

A common and highly effective technique would be liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity and selectivity, which are crucial for distinguishing the analyte from endogenous matrix components. A typical workflow would involve:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method would depend on the specific biological matrix and the physicochemical properties of the analyte.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be suitable for separating this compound from other compounds in the extracted sample. A C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent like acetonitrile or methanol would likely provide good chromatographic resolution.

Mass Spectrometric Detection: Tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, would provide the necessary selectivity and sensitivity for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

The table below outlines a hypothetical LC-MS/MS method for the analysis of this compound in a biological matrix.

Parameter Condition
Sample Preparation Solid-Phase Extraction (SPE) with a C18 cartridge
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Analyte) To be determined experimentally (e.g., m/z 246.1 -> 186.1)
MS/MS Transition (Internal Standard) To be determined using a stable isotope-labeled analog

Note: This is a proposed method and would require optimization and validation for specific applications.

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in vitro or in vivo. By introducing atoms with a heavier isotope (e.g., 2H, 13C, 15N) into the structure of this compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) pathways.

While specific isotopic labeling strategies for this compound are not described in the reviewed literature, general principles of stable isotope labeling can be applied. The synthesis of an isotopically labeled version of the compound would be the first step. For example, deuterium (B1214612) (2H) or carbon-13 (13C) could be incorporated into the butyryl side chain, the acetic acid moiety, or the indole ring.

Once the labeled compound is administered to a biological system (e.g., a cell culture or an animal model), samples can be collected over time and analyzed by mass spectrometry. The mass spectrometer can differentiate between the unlabeled and labeled forms of the parent compound and its metabolites due to the mass difference imparted by the heavy isotopes.

This approach allows for:

Identification of metabolites: By searching for mass shifts corresponding to the isotopic label in potential metabolite structures.

Elucidation of metabolic pathways: By tracking the appearance and disappearance of the labeled parent compound and its metabolites over time.

Quantification of metabolic flux: By measuring the rate of incorporation of the label into different metabolic pools.

The table below summarizes potential isotopic labeling strategies and their applications for studying the metabolism of this compound.

Isotopically Labeled Atom(s) Position of Label Potential Application
13C4Butyryl side chainTracing the metabolism of the butyryl group (e.g., beta-oxidation).
13C2Acetic acid moietyInvestigating modifications to the acetic acid side chain (e.g., conjugation).
15NIndole ringStudying the stability and potential cleavage of the indole ring.
2H (Deuterium)Multiple positionsA common and cost-effective labeling strategy for overall metabolic tracing.

Note: The feasibility of these labeling strategies would depend on the synthetic accessibility of the labeled precursors.

Applications in Chemical Biology and Research Tool Development

Utilization as a Chemical Probe for Indole (B1671886) Pathway Elucidation

While direct studies utilizing (3-Butyryl-1H-indol-1-yl)acetic acid as a chemical probe are not extensively documented, its structure is analogous to indole derivatives used to investigate biological pathways. Chemical probes are small molecules designed to interact with specific proteins or pathways to elucidate their function. The core structure of this compound, an indole ring N-substituted with an acetic acid moiety and featuring a C3-acyl chain, presents features that could be exploited for this purpose.

The indole-3-acetic acid (IAA) framework is a well-known signaling molecule in plants, bacteria, and fungi, regulating numerous aspects of growth and development nih.gov. Derivatives of IAA are frequently synthesized to study the structure-activity relationships (SAR) of proteins involved in auxin signaling, such as the TIR1 receptor nih.govnih.gov. By modifying the indole core, researchers can create agonists or antagonists that help map the binding pockets of these receptors. The butyryl group at the C3 position and the acetic acid at the N1 position of this compound offer specific steric and electronic properties that could modulate binding to auxin-related proteins. This makes it a potential candidate for use in competitive binding assays or as a tool to probe the specificity of ligand-receptor interactions within the indole signaling pathway.

Development of Conjugated Forms for Targeted Research Applications

The functional groups within this compound, particularly the carboxylic acid, provide a reactive handle for chemical conjugation. This process involves covalently linking the molecule to other functional moieties, such as fluorescent dyes, biotin tags, or affinity labels, to create specialized research tools. For example, conjugating a fluorescent tag would allow for the visualization of the molecule's localization within cells or tissues, providing insights into its transport and sites of action.

The synthesis of conjugates using the carboxylic acid group of IAA and related indole derivatives is a common strategy. For instance, indole-3-acetic acid has been conjugated to amino acids and sulfonates to create novel compounds with altered biological activities and specificities rsc.orgnih.gov. These studies demonstrate the chemical feasibility of using the acetic acid group for conjugation. The resulting conjugated molecules can be used in a variety of applications, including:

Affinity Chromatography: Immobilizing the compound on a solid support to isolate and identify binding partners.

Fluorescence Microscopy: Tracking the molecule's distribution in biological systems.

Proteomics: Identifying protein targets through photo-affinity labeling.

While specific conjugated forms of this compound are not described in the literature, the established chemistry of related indole-1-acetic acid derivatives provides a clear blueprint for their potential development and application in targeted research nih.gov.

Role in Investigating Plant Growth Regulation Analogues (Historical Context)

This compound fits within this historical context as a structural analogue of natural and synthetic auxins. The key structural features for auxin activity have been broadly defined as an aromatic ring system and a carboxylic acid side chain, with a specific spatial relationship between them frontiersin.org. The activity of these compounds can be modulated by substitutions on the indole ring. For example, the length of the alkanoic acid chain at the C3 position influences activity, with IBA (a butyric acid chain) being a potent rooting agent, partly due to its in vivo conversion to IAA acs.org.

The subject compound differs from IBA in that the butyryl group is at C3 while the acetic acid moiety is at the N1 position. This structural arrangement would be expected to alter its interaction with auxin receptors and transport systems. Studies on such N-substituted indole derivatives are part of the ongoing effort to develop more selective or potent plant growth regulators frontiersin.orgufla.br. The investigation of compounds like this compound continues the historical tradition of using synthetic analogues to dissect the complex mechanisms of plant hormone action.

Comparison of Structural Features in Indole-Based Plant Growth Regulators
Compound NamePosition of Carboxylic Acid MoietySubstitution at C3-PositionPrimary Role
Indole-3-acetic acid (IAA)C3 (as part of acetic acid)-CH₂COOHNatural Auxin wikipedia.org
Indole-3-butyric acid (IBA)C3 (as part of butyric acid)-(CH₂)₃COOHRooting Agent; Auxin Precursor acs.orgacs.org
This compoundN1 (as part of acetic acid)-CO(CH₂)₂CH₃Synthetic Auxin Analogue
Naphthalene acetic acid (NAA)Attached to Naphthalene RingN/ASynthetic Auxin acs.org

Potential as a Precursor or Intermediate in Academic Synthesis of Bioactive Compounds

The indole ring is a privileged scaffold found in a vast number of natural products and pharmaceutically active compounds, particularly indole alkaloids rsc.orgencyclopedia.pub. Consequently, functionalized indoles are highly valuable as starting materials and intermediates in synthetic organic chemistry. The 3-acyl indole motif, present in this compound, is a key structural element that can be chemically manipulated to build more complex molecular architectures.

Research has extensively demonstrated the utility of 3-acetyl indole, a close analogue, as a versatile precursor for synthesizing a wide range of bioactive compounds, including anticancer, antiviral, and antimicrobial agents nih.govnih.gov. The acetyl group can participate in various chemical reactions, such as:

Condensation reactions to form larger heterocyclic systems.

Oxidation or reduction to introduce new functional groups.

Serving as a handle for carbon-carbon bond formation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Butyryl-1H-indol-1-yl)acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves indole derivatization via Friedel-Crafts acylation to introduce the butyryl group, followed by alkylation at the 1-position with bromoacetic acid derivatives. Reaction efficiency can be enhanced using continuous-flow systems, which improve mixing and heat transfer, reducing side reactions . Optimization parameters include temperature control (e.g., 60–80°C for acylation), solvent selection (e.g., dichloromethane or DMF), and catalyst screening (e.g., Lewis acids like AlCl₃). Yield improvements (>80%) are achievable via iterative HPLC monitoring and protecting group strategies (e.g., tert-butoxycarbonyl for indole NH protection) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR/Raman : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the butyryl and acetic acid moieties) .
  • NMR : ¹H/¹³C NMR to resolve indole ring protons (δ 7.0–7.5 ppm) and butyryl chain signals (δ 1.2–2.8 ppm). DEPT-135 clarifies CH₂/CH₃ groups .
  • X-ray crystallography : SHELX programs refine crystal structures, confirming bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between indole and acetic acid groups .

Q. How can purification challenges (e.g., polar byproducts) be addressed during isolation?

  • Methodological Answer : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) separates polar impurities. For persistent byproducts, recrystallization from ethanol/water mixtures (4:1 v/v) improves purity. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with UV detection (λ = 254 nm) monitors purity >98% .

Advanced Research Questions

Q. How should discrepancies between theoretical and experimental spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to predict NMR chemical shifts. Compare with experimental data; deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic NMR : Probe temperature-dependent spectra to detect rotameric equilibria (e.g., butyryl group rotation) causing signal splitting .
  • Statistical Validation : Use Pearson correlation coefficients (r > 0.95) to assess alignment between computed and observed data .

Q. What strategies improve synthetic yields in large-scale reactions while minimizing waste?

  • Methodological Answer :

  • Continuous-Flow Reactors : Reduce reaction times (e.g., from 24h to 2h) and improve atom economy via precise reagent stoichiometry control .
  • Catalyst Recycling : Immobilize Lewis acids (e.g., Fe³⁺-modified silica) for reuse over 5 cycles without activity loss .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Prioritize compounds with binding energies < -7.0 kcal/mol .
  • ADMET Prediction : Use SwissADME to assess bioavailability (TPSA < 90 Ų) and toxicity (e.g., Ames test predictions) .
  • Metabolic Pathway Analysis : Employ Schrödinger’s BioLuminate to identify potential cytochrome P450-mediated oxidation sites (e.g., indole C-5 position) .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., variable IC₅₀ values) across studies be interpreted?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., indomethacin for COX inhibition). Ensure consistent cell lines (e.g., HT-29 for cytotoxicity) .
  • Statistical Meta-Analysis : Apply random-effects models to aggregate data from ≥3 independent studies. Significant heterogeneity (I² > 50%) warrants subgroup analysis (e.g., by purity grade) .
  • Structural Confounders : Characterize batch variability via LC-MS to rule out impurities (e.g., residual acetic anhydride) affecting activity .

Method Development

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

  • Methodological Answer :

  • UPLC-MS/MS : Use a BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in H₂O/MeCN. Detect impurities at ppb levels via MRM transitions (e.g., m/z 275 → 159 for a common byproduct) .
  • GC-FID : Derivatize samples with BSTFA to quantify volatile impurities (e.g., residual butyric acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.